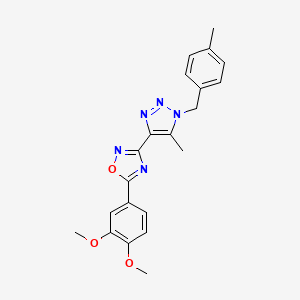![molecular formula C19H17ClFNO3 B2954879 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone CAS No. 2034487-72-2](/img/structure/B2954879.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C19H17ClFNO3 and its molecular weight is 361.8. The purity is usually 95%.
The exact mass of the compound 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The scientific research applications of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone are deeply intertwined with its synthesis, crystal structure, and theoretical studies. A notable investigation in this area involved the synthesis and crystal structure analysis of related boric acid ester intermediates, highlighting the importance of single-crystal X-ray diffraction and density functional theory (DFT) in understanding the molecular structures and physicochemical properties of such compounds (Huang et al., 2021). This research emphasizes the role of conformational analysis and the study of molecular electrostatic potential in revealing the underlying properties of complex organic molecules.
Anticancer Activity and Molecular Docking Studies
Another significant area of application is in the exploration of anticancer activities through the synthesis of derivative compounds. Research on new series of 3(2H)-one pyridazinone derivatives, aiming to exhibit potent antioxidant activity, utilized molecular docking to assess interactions with target proteins, demonstrating the potential for therapeutic applications (Mehvish & Kumar, 2022). This illustrates the intersection of synthetic chemistry and computational biology in designing molecules with specific biological activities.
Electropolymerization and Conducting Polymers
The field of conducting polymers also sees applications of such complex molecules, where derivatives of pyrrole are synthesized and their electrochemical properties studied. For instance, the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to yield polymers with low oxidation potentials signifies the potential for creating stable conducting materials (Sotzing et al., 1996). This area of research is pivotal for advancements in electronic and photonic devices.
Synthesis of Pyrrole Derivatives for Corrosion Inhibition
Furthermore, the synthesis of pyrrole derivatives extends to applications such as corrosion inhibition. The creation of new pyrrole compounds and their comprehensive analysis through DFT and X-ray diffraction methods contribute to the understanding of their effectiveness in protecting metal surfaces, thus finding relevance in materials science and engineering (Louroubi et al., 2019).
Versatility in Synthesis for Drug Discovery
The versatility in the synthesis of pyrrole-containing compounds is also exploited in drug discovery, where multicomponent reactions yield complex structures with potential pharmacological properties. Such synthetic strategies enable the exploration of a wide array of biological activities and the development of novel therapeutics (Almansa et al., 2008).
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3/c20-15-2-1-3-16(21)14(15)9-19(23)22-7-6-13(10-22)12-4-5-17-18(8-12)25-11-24-17/h1-5,8,13H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJITLKCHBRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2954798.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2954799.png)
![6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2954800.png)
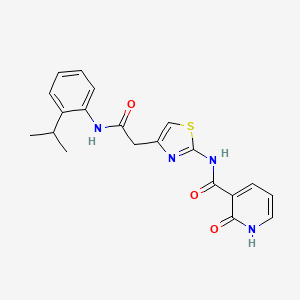
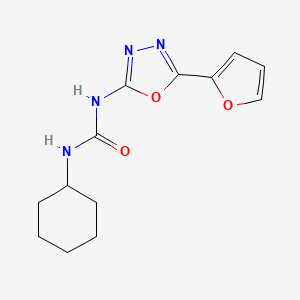

![Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate](/img/structure/B2954807.png)
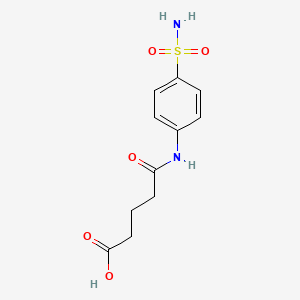
![tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B2954809.png)

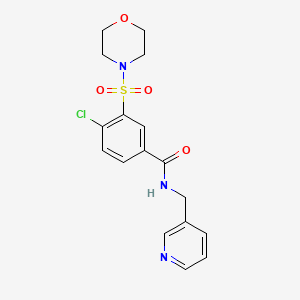
![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2954812.png)
![4-[(3-Nitrophenoxy)acetyl]morpholine](/img/structure/B2954813.png)
